N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
“N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide” is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines are considered promising scaffolds for the design of new medicines, including anticancer drugs . They possess an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . An efficient procedure for the synthesis of thiazolo[3,2-a]pyrimidines involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetScientific Research Applications
Antibacterial and Antitubercular Potential
One significant application of compounds related to N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide is in the field of antibacterial and antitubercular research. Novel heterocyclic compounds containing a sulfonamido moiety, similar to this chemical structure, have been synthesized and tested for antibacterial activity. Several compounds in this category demonstrated high activities, suggesting potential in the development of new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013). Additionally, thiazolo[3,2-a]pyrimidine derivatives have been investigated for their in vitro antibacterial and antitubercular activities, with some compounds showing significant results (Cai et al., 2016).
Anticancer Research
Compounds bearing structural similarities to this compound have been explored for their potential as antiproliferative agents. For instance, some N,N-dimethylbenzenesulfonamide derivatives have shown promising results against the human breast cancer cell line MCF-7, suggesting their potential in anticancer research (Bashandy et al., 2014).
Herbicidal Applications
Research has also been conducted on triazolopyrimidinesulfonamide derivatives, closely related to the chemical structure , for their herbicidal activities. This research included the synthesis and evaluation of these compounds for potential use in agricultural contexts (Ren et al., 2000).
Environmental and Biological Sciences
In the realm of environmental and biological sciences, the development of reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols is another area where related compounds have been used. These probes have applications in detecting toxic benzenethiols and biologically active aliphatic thiols, crucial for chemical, biological, and environmental studies (Wang et al., 2012).
Molecular Docking Studies
Molecular docking studies involving sulfonamide derivatives, akin to this compound, have been performed. These studies assess binding modes and potential biological targets, often in the context of cancer research (Bashandy et al., 2014).
Tautomeric Behavior Investigation
The investigation of the tautomeric behavior of sulfonamide derivatives through spectroscopic methods provides insight into their pharmaceutical and biological activities. This research is crucial in bioorganics and medicinal chemistry (Erturk et al., 2016).
Mechanism of Action
Target of Action
It is known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Mode of Action
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . The active methylene group (C2H2) in 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-ones is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .
Biochemical Pathways
Given the high antitumor, antibacterial, and anti-inflammatory activities of these compounds, it can be inferred that they may interact with pathways related to these biological processes .
Pharmacokinetics
The presence of two methyl groups (ch3) at positions 3 and 7 on the thiazolopyrimidine ring suggests potential lipophilic properties, which could influence its absorption and distribution.
Result of Action
The high antitumor, antibacterial, and anti-inflammatory activities of these compounds suggest that they may induce cell death in cancer cells, inhibit bacterial growth, and reduce inflammation .
Properties
IUPAC Name |
N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S3/c1-11-12(2)19-18-21(17(11)22)15(10-26-18)13-5-3-6-14(9-13)20-27(23,24)16-7-4-8-25-16/h3-10,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOHPVFIYZQBKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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